molecular formula C18H17NO3S B5094296 N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(3-methylphenyl)benzamide

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(3-methylphenyl)benzamide

Cat. No.: B5094296
M. Wt: 327.4 g/mol
InChI Key: CBHZGAXADGUGCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(3-methylphenyl)benzamide: is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a 3-methylphenyl group and a 1,1-dioxo-2,3-dihydrothiophen-3-yl moiety. The presence of the dioxo-dihydrothiophene ring imparts unique chemical properties to the molecule, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(3-methylphenyl)benzamide typically involves the following steps:

    Formation of the 1,1-dioxo-2,3-dihydrothiophene ring: This can be achieved through the oxidation of a thiophene derivative using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.

    Amidation Reaction: The 1,1-dioxo-2,3-dihydrothiophene derivative is then reacted with 3-methylphenylamine and benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale oxidation: Utilizing continuous flow reactors for the oxidation step to ensure consistent quality and yield.

    Automated amidation: Employing automated systems for the amidation reaction to enhance efficiency and reduce human error.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction of the dioxo group can yield dihydrothiophene derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzamide derivatives.

Scientific Research Applications

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(3-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological effect.

    Pathways Involved: The compound may modulate signaling pathways, enzyme activities, or gene expression, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydrothiophen-3-yl)-N-(3-methylphenyl)benzamide: Lacks the dioxo group, resulting in different chemical properties.

    N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylbenzamide: Lacks the 3-methyl group, affecting its biological activity.

Uniqueness

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(3-methylphenyl)benzamide is unique due to the presence of both the dioxo-dihydrothiophene ring and the 3-methylphenyl group, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-14-6-5-9-16(12-14)19(17-10-11-23(21,22)13-17)18(20)15-7-3-2-4-8-15/h2-12,17H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHZGAXADGUGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.